Cas no 1025692-47-0 (1,2-difluoro-4-(E)-2-nitroethenylbenzene)

1,2-Difluoro-4-(E)-2-nitroethenylbenzene is a fluorinated aromatic compound featuring a nitroethenyl functional group in the (E)-configuration. Its structure combines electron-withdrawing fluorine and nitro groups, making it a valuable intermediate in organic synthesis, particularly for constructing complex molecules with tailored electronic properties. The presence of fluorine enhances stability and influences reactivity, while the nitroethenyl group offers versatility in conjugate addition or cyclization reactions. This compound is suited for applications in pharmaceuticals, agrochemicals, and materials science, where precise functionalization is critical. Its well-defined stereochemistry and high purity ensure reproducibility in synthetic pathways.
1,2-difluoro-4-(E)-2-nitroethenylbenzene structure
1025692-47-0 structure
Product Name:1,2-difluoro-4-(E)-2-nitroethenylbenzene
CAS No:1025692-47-0
MF:C8H5F2NO2
MW:185.127609014511
CID:2864750
PubChem ID:24721297
Update Time:2025-10-19

1,2-difluoro-4-(E)-2-nitroethenylbenzene Chemical and Physical Properties

Names and Identifiers

    • 1,2-difluoro-4-[(E)-2-nitroethenyl]benzene
    • ANM102815
    • E-1,2-difluoro-4-(2-nitrovinyl)benzene
    • (E)-1,2-Difluoro-4-(2-nitrovinyl)benzene
    • 1,2-difluoro-4-(E)-2-nitroethenylbenzene
    • Inchi: 1S/C8H5F2NO2/c9-7-2-1-6(5-8(7)10)3-4-11(12)13/h1-5H/b4-3+
    • InChI Key: MFUFIEVSMSIBOA-ONEGZZNKSA-N
    • SMILES: FC1=C(C=CC(/C=C/[N+](=O)[O-])=C1)F

Computed Properties

  • Exact Mass: 185.028835g/mol
  • Monoisotopic Mass: 185.028835g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 215
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 45.8
  • Molecular Weight: 185.13g/mol

1,2-difluoro-4-(E)-2-nitroethenylbenzene Pricemore >>

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Additional information on 1,2-difluoro-4-(E)-2-nitroethenylbenzene

1,2-Difluoro-4-(E)-2-nitroethenylbenzene (CAS No. 1025692-47-0): A Versatile Nitrostyrene Derivative in Modern Chemistry

The compound 1,2-difluoro-4-(E)-2-nitroethenylbenzene (CAS No. 1025692-47-0) is a fluorinated nitrostyrene derivative that has garnered significant attention in organic synthesis, material science, and pharmaceutical research. Its unique molecular structure, featuring a nitroethenyl group and difluorobenzene backbone, makes it a valuable intermediate for constructing complex molecules. In recent years, the demand for fluorinated aromatic compounds has surged due to their enhanced stability, bioavailability, and applications in agrochemicals and electronics. This article delves into the properties, synthesis, and cutting-edge applications of this compound while addressing trending queries like "fluorinated nitrostyrene uses" and "CAS 1025692-47-0 suppliers".

From a structural perspective, 1,2-difluoro-4-(E)-2-nitroethenylbenzene belongs to the nitrostyrene family, characterized by an electron-withdrawing nitro group conjugated with an ethenyl moiety. The presence of ortho-difluoro substituents on the benzene ring further modulates its reactivity, enabling selective transformations in cross-coupling reactions or cycloadditions. Researchers frequently explore its role in synthesizing heterocyclic compounds, a hot topic in drug discovery forums. Notably, its E-configuration (trans) is often preferred for steric stability, a detail emphasized in studies tagged with keywords like "E vs Z nitrostyrene stability".

In synthetic chemistry, this compound serves as a precursor for photoactive materials and fluorescent probes, aligning with the growing interest in optoelectronics and bioimaging. A 2023 study highlighted its utility in designing OLED emitters, where fluorination improves electron mobility—a frequent search term among material scientists. Additionally, its nitro group can be reduced to amines or converted into other functional groups, making it a versatile building block. Discussions on platforms like ResearchGate often cite "nitrostyrene reduction methods" or "difluorobenzene derivatives in catalysis", reflecting user curiosity.

Environmental and regulatory trends also shape its applications. With the rise of green chemistry, researchers seek solvent-free or catalytic routes to modify 1025692-47-0, addressing queries like "sustainable nitrostyrene synthesis". Its low toxicity profile (compared to heavy metal catalysts) further boosts its adoption. Meanwhile, patent databases reveal its use in liquid crystal formulations—a niche yet high-growth area tied to displays and sensors.

To conclude, 1,2-difluoro-4-(E)-2-nitroethenylbenzene exemplifies how fluorinated aromatics bridge academia and industry. Its synergy with trends like catalysis innovation and materials science ensures enduring relevance. For sourcing, verified suppliers list it under CAS 1025692-47-0, often alongside analytical data (HPLC/NMR), a detail critical for procurement teams. As AI-driven drug design accelerates, such compounds will remain pivotal—answering the next wave of questions like "machine learning for nitrostyrene optimization".

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